molecular formula C19H23NO4 B1663880 6-Alpha Naloxol CAS No. 20410-95-1

6-Alpha Naloxol

カタログ番号: B1663880
CAS番号: 20410-95-1
分子量: 329.4 g/mol
InChIキー: HMWHERQFMBEHNG-AQQQZIQISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-Naloxol is an opioid antagonist that exists in two isomeric forms: α-naloxol and β-naloxol . These compounds are closely related to naloxone, a well-known opioid receptor antagonist. Let’s explore further!

準備方法

a. α-ナロキソール:

    合成: α-ナロキソールは、ナロキソンのケトン基を還元することによって調製することができます。

    反応条件: 還元反応には、通常、適切な還元剤を使用します。

    工業生産: 具体的な工業的方法は広く文書化されていませんが、ナロキソンからの合成が出発点となります。

b. β-ナロキソール:

化学反応の分析

Reduction Agents and Stereoselectivity

A comparative study of reducing agents reveals significant variations in yield and stereoselectivity :

Reducing Agent Reaction Conditions Yield (%) α/β Epimer Ratio
Sodium borohydride (NaBH₄)Ethanol, 15–20°C8070:30
N-selectride (K-Selectride)THF, 20°C95100:0
K-selectride (K-Selectride)THF, 20°C94100:0
Sodium triacetoxyborohydride (NaBH(OAc)₃)Toluene, 22–28°C99.697.34:2.66

Key Observations :

  • N-selectride and K-selectride achieve near-complete α-selectivity (100:0 ratio) .

  • Sodium triacetoxyborohydride provides high yield (99.6%) but moderate stereoselectivity (97.34% α) .

Preparation of 3-O-MEM α-Naloxol Oxalate Salt

A scalable method involves dissolving O-MEM α-naloxol in n-propanol, followed by slow addition of oxalic acid to precipitate the salt :

  • Dissolve O-MEM α-naloxol (5 g) in n-propanol (20 mL).

  • Add oxalic acid (1.07 g) dissolved in n-propanol (10 mL) dropwise.

  • Precipitate the salt by adding methyl tert-butyl ether (30 mL).

  • Filter and dry under vacuum.

Yield : 82.7% (white solid) .

Key Reaction Features

  • Electrolysis with potassium acetate (KOAc) : Prevents dimerization and enhances selectivity for amine oxidation over aromatic ring oxidation .

  • Conditions : Technical-grade ethanol (96%), cell voltage 3.0–3.5 V, and KOAc as a supporting electrolyte .

  • Hydrolysis : Partial solvent evaporation followed by treatment with 35% aqueous HBr at 120°C for 2.5 hours to achieve N-demethylation .

Electrochemical Oxidation Data

Compound Anode Potential (vs SCE) Selectivity
Oxycodone+1.10 V (N–Me)>94% amine oxidation
Aromatic ring+1.66 VMinimal oxidation

Metabolic Pathways

6-α-Naloxol is a primary metabolite of naloxone, formed via enzymatic reduction by naloxone reductase (identical to morphine 6-dehydrogenase) :

  • Cofactor Preference : NADH > NADPH in facilitating the reaction .

  • Morphine Stimulation : Morphine significantly enhances enzyme activity, increasing 6-α-naloxol production .

  • Species Variability : Guinea pigs exhibit greater enzymatic capacity than rats, affecting metabolite levels .

Analytical Techniques

Common methods for isolation and quantification include:

  • Thin-layer chromatography (TLC) : Initial separation of metabolites.

  • Gas-liquid chromatography (GLC) and High-performance liquid chromatography (HPLC) : Quantification of 6-α-naloxol in biological samples.

Structural and Stereochemical Analysis

  • Molecular Formula : C₁₉H₂₃NO₄ (Molecular Weight: 329.39 g/mol) .

  • Stereochemistry : Absolute configuration with 5 defined stereocenters .

  • SMILES : O[C@@H]2[C@H](N(CC=C)CC[C@@H]1O)C[C@H]3O[C@@H]4C[C@H](O)CC[C@@H]2O3 .

Pharmacological Implications

While not directly related to chemical reactivity, the neutral antagonism at μ-opioid receptors (Ki: 0.63 nM) underscores its role in opioid overdose treatment and withdrawal studies.

科学的研究の応用

Medical Applications

Opioid Overdose Treatment:
6-Alpha Naloxol is primarily utilized in the treatment of opioid overdose. As an opioid antagonist, it binds to mu-opioid receptors without activating them, effectively reversing the effects of opioids such as respiratory depression and sedation. This mechanism is crucial in emergency situations where rapid intervention is required to restore normal respiratory function in patients experiencing overdose .

Management of Opioid-Induced Constipation:
Another significant application of this compound is in alleviating opioid-induced constipation (OIC). By antagonizing mu-opioid receptors in the gastrointestinal tract, this compound mitigates the constipating effects associated with opioid use, offering a therapeutic option for patients who require opioids for pain management but suffer from constipation as a side effect .

Research Applications

Investigating Withdrawal Symptoms:
Research has demonstrated that this compound can precipitate withdrawal symptoms in morphine-dependent subjects. A study comparing its potency to naloxone revealed that while naloxone is generally more potent, the difference in efficacy can vary based on prior morphine exposure. For instance, under conditions of repeated morphine pretreatment, this compound showed a significant increase in its ability to suppress operant responding for food reward, indicating its potential utility in understanding withdrawal dynamics .

Behavioral Studies:
In behavioral pharmacology studies, this compound has been used to examine the effects of opioid antagonists on conditioned responses and operant behavior. These studies often utilize animal models to assess how different doses of this compound affect withdrawal behaviors compared to other antagonists like naloxone. Findings suggest that the timing and dosage significantly influence the severity and nature of withdrawal symptoms experienced by subjects .

Comparative Studies

A comparative analysis of this compound and naloxone has highlighted differences in their potency and effectiveness under various conditions:

ConditionPotency Ratio (Naloxone:this compound)
Morphine-Naive5:1
Single Morphine Pretreatment65:1
Repeat Morphine PretreatmentUp to 100:1

These results illustrate that while naloxone is generally more effective, the context of prior opioid exposure can enhance the efficacy of this compound .

Case Studies

Case Study: Opioid Withdrawal Management
In a controlled study involving male Wistar rats trained for food rewards, researchers administered varying doses of naloxone and this compound following morphine pretreatment. The results indicated that while both compounds precipitated withdrawal, the onset and intensity varied significantly based on previous morphine exposure. This research underscores the importance of understanding individual responses to opioid antagonists in clinical settings .

Case Study: Opioid-Induced Constipation
In clinical trials focusing on opioid-induced constipation, patients receiving opioids for chronic pain management were treated with this compound. The outcomes showed a marked improvement in bowel function without compromising analgesic efficacy, thus supporting its application as a therapeutic agent for managing OIC .

作用機序

    オピオイド受容体拮抗作用: α-ナロキソールは、オピオイドと競合してオピオイド受容体に結合し、その効果を阻害します。

    分子標的: 主にμ-オピオイド受容体を標的としています。

    経路: 関与する正確な経路については、さらなる研究が必要です。

類似化合物との比較

    独自性: α-ナロキソールのユニークな構造は、それを際立たせています。

    類似化合物: その他の関連する化合物には、ナロキソン、ナルトレキソン、ナルメフェンなどがあります。

生物活性

6-Alpha Naloxol, also known as Alpha-Naloxol, is an opioid antagonist closely related to naloxone. It is a metabolite of naloxone and has been studied for its potential effects on opioid withdrawal and its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potency comparisons with naloxone, and relevant case studies.

This compound functions primarily as an opioid antagonist , meaning it binds to opioid receptors in the brain but does not activate them. This blockade can precipitate withdrawal symptoms in individuals dependent on opioids. The compound's mechanism is similar to that of naloxone but exhibits different potency levels depending on the context of opioid exposure.

Potency Comparison with Naloxone

Research has demonstrated that this compound has a lower potency compared to naloxone in precipitating withdrawal symptoms. A study indicated that when tested under various morphine pretreatment conditions, naloxone was only 5-fold more potent than this compound in suppressing operant responding in morphine-naïve conditions. However, this potency difference increased significantly to 65-fold after single or repeated morphine pretreatment. In the early phase of operant testing (5–15 minutes post-administration), the difference peaked at 100-fold , while it decreased to 9-fold in the late phase (25–35 minutes post-administration) .

Withdrawal Symptoms Induction

A series of experiments quantified withdrawal jumping induced by both this compound and naloxone. Notably, while naloxone consistently produced significant jumping behavior indicative of withdrawal, this compound did not induce jumping at any tested dose. This finding highlights a critical distinction in their pharmacological profiles .

Conditioned Place Aversion (CPA)

In studies examining conditioned place aversion (CPA), both this compound and its beta counterpart demonstrated the ability to produce CPA at high doses. However, morphine pretreatment did not influence the CPA produced by this compound, suggesting its effects are independent of prior morphine exposure .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceKey Findings
Demonstrated that naloxone is significantly more potent than this compound in opioid withdrawal suppression under various conditions.
Showed that this compound does not induce jumping behavior in morphine-dependent models, unlike naloxone.
Highlighted differential potency in precipitating withdrawal symptoms based on prior morphine exposure, with significant variations across testing phases.

特性

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWHERQFMBEHNG-AQQQZIQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942579
Record name alpha-Naloxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20410-95-1
Record name (5α,6α)-4,5-Epoxy-17-(2-propen-1-yl)morphinan-3,6,14-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20410-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Naloxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Naloxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20410-95-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-NALOXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLW43Q2H9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Alpha Naloxol
Reactant of Route 2
6-Alpha Naloxol
Reactant of Route 3
6-Alpha Naloxol
Reactant of Route 4
Reactant of Route 4
6-Alpha Naloxol
Reactant of Route 5
6-Alpha Naloxol
Reactant of Route 6
6-Alpha Naloxol
Customer
Q & A

Q1: How is 6-alpha naloxol formed in the body?

A1: this compound is a metabolite of naloxone generated through enzymatic reduction. This process is primarily carried out by an enzyme found in the liver known as naloxone reductase, which is identical to morphine 6-dehydrogenase. The reduction reaction requires a cofactor, with NADH showing greater efficiency than NADPH in facilitating this compound production. Interestingly, the presence of morphine can significantly stimulate this enzymatic reduction, leading to increased levels of this compound.

Q2: Does the formation of this compound differ across species?

A2: Yes, there is evidence suggesting species-specific differences in the formation of this compound. Research indicates that guinea pigs exhibit a greater capacity for producing this compound compared to rats. This discrepancy highlights variations in the stereospecificity of drug-metabolizing enzymes across different species. Further investigation is necessary to understand the implications of these differences on the pharmacological effects of naloxone and its metabolites.

Q3: How does the potency of this compound compare to naloxone in precipitating withdrawal symptoms?

A3: The relative potency of this compound compared to naloxone in inducing withdrawal symptoms in morphine-dependent subjects appears to be time-dependent. This suggests that the time elapsed after antagonist administration plays a crucial role in determining the severity of withdrawal symptoms elicited by these compounds. Further research is needed to fully elucidate the temporal dynamics of their actions and potential implications for clinical settings.

Q4: Can you provide more details about the analytical methods used to study this compound?

A4: Research on this compound frequently employs techniques like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) for isolation, separation, and identification of the metabolite from biological samples. High-performance liquid chromatography (HPLC) is another valuable tool for quantifying this compound and other metabolites in biological samples, allowing researchers to study the kinetics of its formation and elimination. The choice of analytical method depends on the specific research question and the desired level of sensitivity and specificity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。